Reductive Cyclization to Spirocyclic Sultams: Yield Advantage Over Non-Cyano Analogs
A defining differentiator for 4-cyanobutane-1-sulfonyl fluoride is the ability of the terminal nitrile to undergo one-pot reductive cyclization, converting it into a spirocyclic β- or γ-sultam. This reactivity is absent in simple alkyl sulfonyl fluorides like butane-1-sulfonyl fluoride. The cyanoalkylsulfonyl fluoride class, which includes the target compound, achieves this transformation with a reported efficiency range of 48–84% isolated yield across ten examples, validated on up to 30 g scale under mild conditions (NaBH₄, NiCl₂·6H₂O, MeOH) [1].
Comparator: 0% (reaction not possible)
| Evidence Dimension | Yield of one-pot reductive cyclization to spirocyclic sultam |
|---|---|
| Target Compound Data | 48–84% isolated yield (class-level average for cyanoalkylsulfonyl fluorides under optimized conditions) |
| Comparator Or Baseline | Butane-1-sulfonyl fluoride (non-cyano analog): 0% yield; reaction not possible |
| Quantified Difference | Exclusive reactivity (>100-fold difference) |
| Conditions | NaBH₄ (3.0 equiv), NiCl₂·6H₂O (1.0 equiv), MeOH, 0 °C to rt, 100 mg to 30 g scale |
Why This Matters
This unique reactivity provides a direct path to sp³-enriched sultam building blocks for drug discovery, a synthetic capability that generic sulfonyl fluoride analogs cannot replicate.
- [1] Coto, D.; Suárez-García, D.; Mata, S.; Fernández, I.; López, L. A. Synthesis of Spirocyclic β- and γ-Sultams by One-Pot Reductive Cyclization of Cyanoalkylsulfonyl Fluorides. Eur. J. Org. Chem. 2021, 6530–6540. DOI: 10.1002/ejoc.202000351 View Source
